(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound that features a unique structure combining a pyrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the formation of the acetimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide can be compared with other compounds that feature pyrazole or pyrrolidine rings, such as:
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide lies in its combined structure of pyrazole and pyrrolidine rings, which allows for diverse chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H15N5O2 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C9H15N5O2/c10-9(12-16)6-13-4-7(8(15)5-13)14-3-1-2-11-14/h1-3,7-8,15-16H,4-6H2,(H2,10,12) |
InChI Key |
MRAALRGOVKLWNE-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(CN1C/C(=N/O)/N)O)N2C=CC=N2 |
Canonical SMILES |
C1C(C(CN1CC(=NO)N)O)N2C=CC=N2 |
Origin of Product |
United States |
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